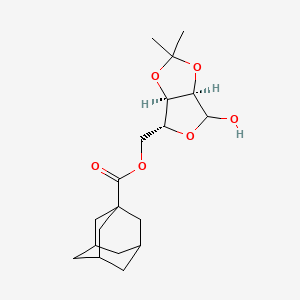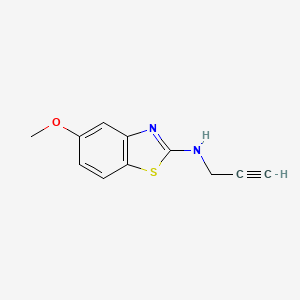
(2S)-2-hydroxy-2-(4-propan-2-ylphenyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-hydroxy-2-(4-propan-2-ylphenyl)acetonitrile is an organic compound with the molecular formula C11H13NO It is a chiral molecule, meaning it has a non-superimposable mirror image This compound is characterized by the presence of a hydroxyl group (-OH) and a nitrile group (-CN) attached to a phenyl ring substituted with an isopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-hydroxy-2-(4-propan-2-ylphenyl)acetonitrile can be achieved through several methods. One common approach involves the reaction of 4-isopropylbenzaldehyde with cyanide ions in the presence of a chiral catalyst to induce the formation of the desired enantiomer. The reaction typically proceeds under mild conditions, such as room temperature, and may require the use of solvents like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of chiral catalysts and optimized reaction conditions is crucial to achieve high enantiomeric purity. Additionally, purification steps such as crystallization or chromatography may be employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-hydroxy-2-(4-propan-2-ylphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or ethers.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a halide.
Major Products Formed
Oxidation: Formation of 2-(4-isopropylphenyl)acetic acid or 2-(4-isopropylphenyl)acetone.
Reduction: Formation of 2-(4-isopropylphenyl)ethylamine.
Substitution: Formation of 2-(4-isopropylphenyl)acetonitrile derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(2S)-2-hydroxy-2-(4-propan-2-ylphenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2S)-2-hydroxy-2-(4-propan-2-ylphenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and nitrile groups play a crucial role in binding to these targets, leading to modulation of their activity. The compound may also participate in various biochemical pathways, influencing cellular processes and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
- 2-hydroxy-2-(4-methylphenyl)acetonitrile
- 2-hydroxy-2-(4-tert-butylphenyl)acetonitrile
- 2-hydroxy-2-(4-ethylphenyl)acetonitrile
Uniqueness
(2S)-2-hydroxy-2-(4-propan-2-ylphenyl)acetonitrile is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.
Propiedades
Número CAS |
178357-23-8 |
|---|---|
Fórmula molecular |
C11H13NO |
Peso molecular |
175.231 |
Nombre IUPAC |
(2S)-2-hydroxy-2-(4-propan-2-ylphenyl)acetonitrile |
InChI |
InChI=1S/C11H13NO/c1-8(2)9-3-5-10(6-4-9)11(13)7-12/h3-6,8,11,13H,1-2H3/t11-/m1/s1 |
Clave InChI |
FLXIHTKCTUICKQ-LLVKDONJSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(C#N)O |
Sinónimos |
Benzeneacetonitrile, alpha-hydroxy-4-(1-methylethyl)-, (alphaS)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[3-Cyano-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-1,3,3-trimethyl-3H-indol-1-ium perchlorate](/img/structure/B573963.png)





